![molecular formula C10H9NO3 B3057737 Methyl 7-hydroxy-1H-indole-2-carboxylate CAS No. 84638-72-2](/img/structure/B3057737.png)
Methyl 7-hydroxy-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including Methyl 7-hydroxy-1H-indole-2-carboxylate , has attracted significant attention due to their biological relevance. Various methods exist for constructing indoles, and one notable approach is the Fischer indole synthesis . For instance, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in MeOH, yielding the corresponding tricyclic indole .
Molecular Structure Analysis
The molecular structure of Methyl 7-hydroxy-1H-indole-2-carboxylate consists of an indole ring system with a methyl group at position 7 and a carboxylate group at position 2. The indole moiety is a significant heterocyclic system found in natural products and drugs .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Manufacturing
Methyl 7-hydroxy-1H-indole-2-carboxylate and related compounds have been a focus in synthetic chemistry for their potential in manufacturing and synthesis. For instance, Huang et al. (2010) detailed the manufacturing synthesis of a similar compound, 5-hydroxy-2-methyl-1H-indole, discussing various synthetic methods and their results, highlighting the feasibility of large-scale manufacturing of such compounds (Huang et al., 2010). Additionally, a study by Ma et al. (2014) on the gram-scale synthesis of related carbazole alkaloids further emphasizes the importance of these compounds in synthetic organic chemistry (Ma et al., 2014).
Pharmaceutical Applications
In the pharmaceutical field, derivatives of Methyl 7-hydroxy-1H-indole-2-carboxylate have shown potential. Zhao et al. (2006) reported on the synthesis and anti-hepatitis B virus activities of several ethyl 5-hydroxyindole-3-carboxylates, indicating significant potential for these compounds in antiviral therapies (Zhao et al., 2006). Another study by Ivashchenko et al. (2014) synthesized various derivatives of ethyl 5-hydroxy-1H-indole-3-carboxylates, evaluating their antiviral activity against viruses like influenza and hepatitis C (Ivashchenko et al., 2014).
Conformational Studies in Peptides
Methyl 7-hydroxy-1H-indole-2-carboxylate and its analogs are also used in the study of peptide conformations. Horwell et al. (1994) designed and synthesized novel 3,4-fused tryptophan analogues, including derivatives of Methyl 7-hydroxy-1H-indole-2-carboxylate, for use in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Cancer Research
There's also an interest in exploring the potential of these compounds in cancer research. A study by Granchi et al. (2013) compared N-hydroxyindole-2-carboxylates (NHI) and malonic derivatives (Mal) as LDH-A inhibitors, which are relevant in cancer therapy. Among the compounds tested, a derivative of methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate showed promising anti-glycolytic properties against cancer cells (Granchi et al., 2013).
properties
IUPAC Name |
methyl 7-hydroxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-5-6-3-2-4-8(12)9(6)11-7/h2-5,11-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTQDVYIDANALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517861 | |
Record name | Methyl 7-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
84638-72-2 | |
Record name | Methyl 7-hydroxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84638-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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